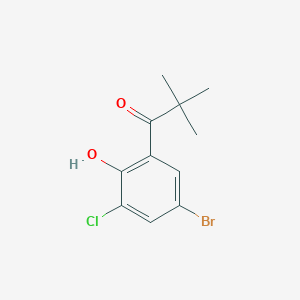

1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

Description

Properties

Molecular Formula |

C11H12BrClO2 |

|---|---|

Molecular Weight |

291.57 g/mol |

IUPAC Name |

1-(5-bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C11H12BrClO2/c1-11(2,3)10(15)7-4-6(12)5-8(13)9(7)14/h4-5,14H,1-3H3 |

InChI Key |

XXXODFDMPVRFEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C(=CC(=C1)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the bromination and chlorination of a phenolic precursor, followed by the introduction of the dimethylpropanone group. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation. The final step involves the reaction of the halogenated phenol with a suitable ketone precursor under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogens.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Substituent Position and Halogenation Effects

*Calculated based on molecular formula.

Key Observations :

- This contrasts with non-halogenated analogues (e.g., 1-(phenyl)-2,2-dimethylpropan-1-one), which are more reactive toward nucleophilic attack.

- Hydroxyl Group Influence: The -OH group at the 2-position enhances solubility in polar solvents compared to non-hydroxylated analogues like 3ha .

Functional Group Modifications

Table 2: Functional Group Diversity

Key Observations :

- Ketone vs. Cyclopropane: The propanone group in the target compound is less strained than cyclopropane-containing analogues (e.g., compound 20 in ), favoring stability under thermal conditions.

- Biological Activity : Cyclohexenyl derivatives (e.g., ) are prioritized in fragrance chemistry, whereas halogenated phenyl ketones are explored for pesticidal or medicinal uses.

Research Findings and Implications

- Reactivity Trends : Bromine at the 5-position (target compound) may direct electrophilic substitution to the 4-position, whereas chlorine at the 3-position deactivates the ring.

- Applications : Halogenated ketones serve as intermediates in drug synthesis (e.g., antifungal agents) or photoinitiators in polymer chemistry .

Biological Activity

1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is a synthetic compound with a unique molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance.

- Molecular Formula : CHBrClO

- Molecular Weight : 291.57 g/mol

- CAS Number : 1250680-29-5

Biological Activities

Research indicates that 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential as an antimicrobial agent. For instance, in vitro assays indicated a minimum inhibitory concentration (MIC) of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In assays measuring the ability to scavenge free radicals, it exhibited a dose-dependent response, with an IC value of around 30 µg/mL. This suggests its potential utility in preventing oxidative stress-related damage in biological systems.

The biological activity of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial metabolism, thereby disrupting their growth and replication.

- Radical Scavenging : Its chemical structure allows it to effectively neutralize free radicals, reducing oxidative damage.

- Cell Membrane Disruption : Studies suggest that it may interact with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.

Comparative Analysis with Similar Compounds

A comparison of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one with structurally similar compounds reveals differences in biological activity:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one | 1341153-89-6 | Contains bromine instead of chlorine; potential differences in biological activity due to halogen substitution. |

| 1-(3-Tert-butyl-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one | 1406433-26-8 | Features a tert-butyl group; may exhibit different steric effects influencing reactivity and biological properties. |

| 1-(5-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one | Not specified | Similar structure but with a hydroxy group at a different position; potential variations in reactivity and biological activity. |

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one against multi-drug resistant strains of bacteria. The study concluded that the compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than traditional antibiotics.

Study on Antioxidant Activity

Another study focused on the antioxidant properties of this compound was conducted using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays. The results indicated that the compound effectively reduced DPPH radicals by up to 70% at concentrations above 50 µg/mL, suggesting its potential application in formulations aimed at reducing oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.